Cas no 1822625-83-1 (1-(4-Bromo-2,6-difluorophenyl)-2,2-difluoroethan-1-amine)

1-(4-ブロモ-2,6-ジフルオロフェニル)-2,2-ジフルオロエタン-1-アミンは、高度にフッ素化された芳香族アミン化合物です。その特徴的な構造は、4位の臭素原子と2,6位のフッ素原子によって電子密度が調整された芳香環と、2,2-ジフルオロエチルアミン基から構成されています。この化合物の主な利点は、フッ素原子の導入により高い安定性と脂溶性を示す点にあります。また、臭素原子はさらなる官能基化のための反応サイトとして利用可能です。医薬品中間体や農薬合成において有用なビルディングブロックとしての潜在性を有しており、特にフッ素含有化合物の開発において重要な役割を果たすことが期待されます。

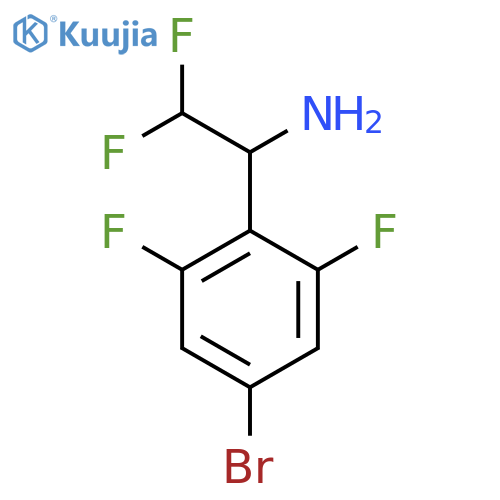

1822625-83-1 structure

商品名:1-(4-Bromo-2,6-difluorophenyl)-2,2-difluoroethan-1-amine

1-(4-Bromo-2,6-difluorophenyl)-2,2-difluoroethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(4-bromo-2,6-difluorophenyl)-2,2-difluoroethan-1-amine

- 1822625-83-1

- EN300-1937904

- 1-(4-Bromo-2,6-difluorophenyl)-2,2-difluoroethan-1-amine

-

- インチ: 1S/C8H6BrF4N/c9-3-1-4(10)6(5(11)2-3)7(14)8(12)13/h1-2,7-8H,14H2

- InChIKey: MXZMTDKEAUBWQR-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(=C(C=1)F)C(C(F)F)N)F

計算された属性

- せいみつぶんしりょう: 270.96197g/mol

- どういたいしつりょう: 270.96197g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 180

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

1-(4-Bromo-2,6-difluorophenyl)-2,2-difluoroethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1937904-0.1g |

1-(4-bromo-2,6-difluorophenyl)-2,2-difluoroethan-1-amine |

1822625-83-1 | 0.1g |

$993.0 | 2023-09-17 | ||

| Enamine | EN300-1937904-2.5g |

1-(4-bromo-2,6-difluorophenyl)-2,2-difluoroethan-1-amine |

1822625-83-1 | 2.5g |

$2211.0 | 2023-09-17 | ||

| Enamine | EN300-1937904-0.5g |

1-(4-bromo-2,6-difluorophenyl)-2,2-difluoroethan-1-amine |

1822625-83-1 | 0.5g |

$1084.0 | 2023-09-17 | ||

| Enamine | EN300-1937904-0.05g |

1-(4-bromo-2,6-difluorophenyl)-2,2-difluoroethan-1-amine |

1822625-83-1 | 0.05g |

$948.0 | 2023-09-17 | ||

| Enamine | EN300-1937904-10.0g |

1-(4-bromo-2,6-difluorophenyl)-2,2-difluoroethan-1-amine |

1822625-83-1 | 10g |

$6205.0 | 2023-05-25 | ||

| Enamine | EN300-1937904-5.0g |

1-(4-bromo-2,6-difluorophenyl)-2,2-difluoroethan-1-amine |

1822625-83-1 | 5g |

$4184.0 | 2023-05-25 | ||

| Enamine | EN300-1937904-5g |

1-(4-bromo-2,6-difluorophenyl)-2,2-difluoroethan-1-amine |

1822625-83-1 | 5g |

$3273.0 | 2023-09-17 | ||

| Enamine | EN300-1937904-0.25g |

1-(4-bromo-2,6-difluorophenyl)-2,2-difluoroethan-1-amine |

1822625-83-1 | 0.25g |

$1038.0 | 2023-09-17 | ||

| Enamine | EN300-1937904-1.0g |

1-(4-bromo-2,6-difluorophenyl)-2,2-difluoroethan-1-amine |

1822625-83-1 | 1g |

$1442.0 | 2023-05-25 | ||

| Enamine | EN300-1937904-10g |

1-(4-bromo-2,6-difluorophenyl)-2,2-difluoroethan-1-amine |

1822625-83-1 | 10g |

$4852.0 | 2023-09-17 |

1-(4-Bromo-2,6-difluorophenyl)-2,2-difluoroethan-1-amine 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

1822625-83-1 (1-(4-Bromo-2,6-difluorophenyl)-2,2-difluoroethan-1-amine) 関連製品

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量